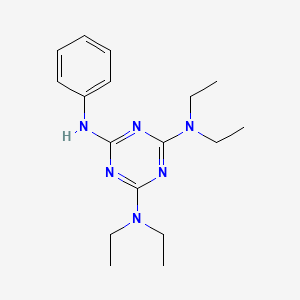
N~2~,N~2~,N~4~,N~4~-tetraethyl-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~2~,N~4~,N~4~-tetraethyl-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine, commonly known as TEPT, is a triazine compound that has been extensively studied in scientific research for its potential applications in various fields. TEPT is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 354.47 g/mol.
Aplicaciones Científicas De Investigación
TEPT has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, TEPT has been used as a fluorescent probe for the detection of protein-ligand interactions and enzyme activity. In pharmacology, TEPT has been studied for its potential as an antitumor agent and as a modulator of the immune system. In materials science, TEPT has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and fluorescent polymers.
Mecanismo De Acción
TEPT is a triazine compound that has been shown to interact with biomolecules through hydrogen bonding and π-π interactions. In biochemistry, TEPT has been used as a fluorescent probe for the detection of protein-ligand interactions and enzyme activity. TEPT has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase, through the formation of stable complexes with the enzymes.
Biochemical and Physiological Effects:
TEPT has been shown to have a range of biochemical and physiological effects, depending on the specific application. In biochemistry, TEPT has been used as a fluorescent probe for the detection of protein-ligand interactions and enzyme activity. In pharmacology, TEPT has been shown to have antitumor activity in vitro and in vivo, as well as immunomodulatory effects. In materials science, TEPT has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and fluorescent polymers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TEPT has several advantages as a research tool, including its high solubility in organic solvents, its stability under a range of conditions, and its ability to interact with biomolecules through hydrogen bonding and π-π interactions. However, TEPT also has some limitations, including its relatively high cost, the multi-step synthesis required to obtain the compound, and the potential for non-specific binding to biomolecules.
Direcciones Futuras
Future research on TEPT could focus on several areas, including the development of new synthetic methods for the compound, the characterization of its interactions with biomolecules at the molecular level, and the identification of new applications for the compound in biochemistry, pharmacology, and materials science. Additionally, research could focus on the development of TEPT-based sensors and probes for the detection of biomolecules and other analytes in complex samples.
Métodos De Síntesis
TEPT can be synthesized by the reaction of phenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with ethyl orthoformate and ammonium acetate. The final product is obtained by amination of the intermediate product with hydrazine hydrate. The synthesis of TEPT is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the final product.
Propiedades
IUPAC Name |
2-N,2-N,4-N,4-N-tetraethyl-6-N-phenyl-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6/c1-5-22(6-2)16-19-15(18-14-12-10-9-11-13-14)20-17(21-16)23(7-3)8-4/h9-13H,5-8H2,1-4H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICMAVOZHOMYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=CC=CC=C2)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5838000.png)
![2-[methyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5838004.png)


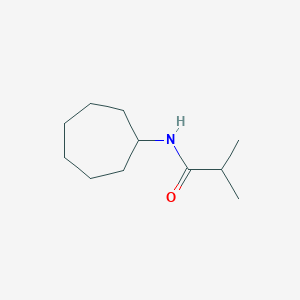
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5838034.png)
![1-[3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B5838042.png)
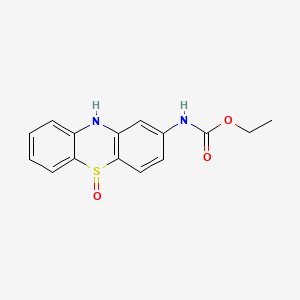
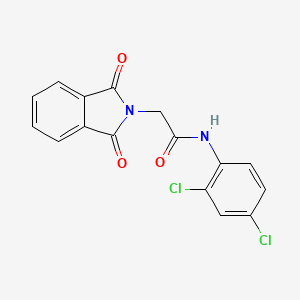
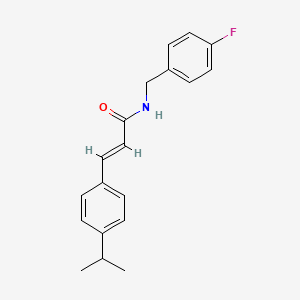
![2-(2-chlorophenoxy)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838107.png)
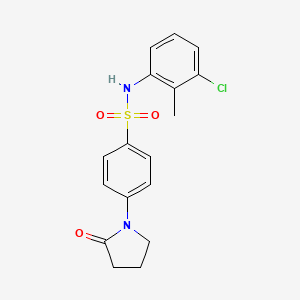
![ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5838115.png)
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838122.png)